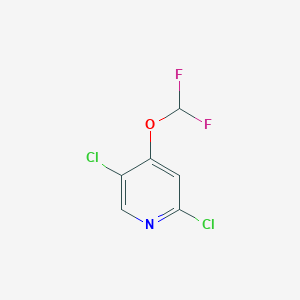2,5-Dichloro-4-(difluoromethoxy)pyridine
CAS No.: 1214329-50-6
Cat. No.: VC2814310
Molecular Formula: C6H3Cl2F2NO
Molecular Weight: 213.99 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1214329-50-6 |
|---|---|
| Molecular Formula | C6H3Cl2F2NO |
| Molecular Weight | 213.99 g/mol |
| IUPAC Name | 2,5-dichloro-4-(difluoromethoxy)pyridine |
| Standard InChI | InChI=1S/C6H3Cl2F2NO/c7-3-2-11-5(8)1-4(3)12-6(9)10/h1-2,6H |
| Standard InChI Key | SRFOGVINMHZIMJ-UHFFFAOYSA-N |
| SMILES | C1=C(C(=CN=C1Cl)Cl)OC(F)F |
| Canonical SMILES | C1=C(C(=CN=C1Cl)Cl)OC(F)F |
Introduction
Structural Information and Identification
2,5-Dichloro-4-(difluoromethoxy)pyridine is a substituted pyridine derivative characterized by chlorine atoms at positions 2 and 5, and a difluoromethoxy group at position 4. The compound's structure presents a unique combination of electron-withdrawing substituents that influence its chemical reactivity and potential applications.
| Parameter | Information |
|---|---|
| IUPAC Name | 2,5-dichloro-4-(difluoromethoxy)pyridine |
| CAS Number | 1214329-50-6 |
| Molecular Formula | C6H3Cl2F2NO |
| Molecular Weight | 213.99 g/mol |
| SMILES | C1=C(C(=CN=C1Cl)Cl)OC(F)F |
| InChI | InChI=1S/C6H3Cl2F2NO/c7-3-2-11-5(8)1-4(3)12-6(9)10/h1-2,6H |
| InChIKey | SRFOGVINMHZIMJ-UHFFFAOYSA-N |
| MDL Number | MFCD14698415 |
The structural features of this compound include a pyridine ring with position-specific halogen substitutions. The nitrogen in the pyridine ring, combined with the electronegative chlorine atoms and difluoromethoxy group, creates a molecule with distinctive electronic properties. The chlorine atoms at positions 2 and 5 and the difluoromethoxy group at position 4 significantly influence the electron distribution throughout the aromatic system.
Physical and Chemical Properties
2,5-Dichloro-4-(difluoromethoxy)pyridine exists as a solid at room temperature. Its physical and chemical properties are influenced by the electronegative substituents on the pyridine ring.
| Property | Value |
|---|---|
| Physical State | Solid |
| Color | Pale yellow to off-white |
| Storage Temperature | Inert atmosphere, 2-8°C |
| Purity (Commercial) | ≥97% (typical) |
| Stability | Sensitive to moisture; requires inert atmosphere storage |
The presence of the difluoromethoxy group and chlorine atoms contributes to the compound's stability profile. The electron-withdrawing nature of these substituents decreases the electron density in the pyridine ring, potentially affecting its reactivity in various chemical transformations.
Spectroscopic Characterization
Spectroscopic data provides essential information for structural confirmation and purity assessment of 2,5-dichloro-4-(difluoromethoxy)pyridine.
Mass Spectrometry Data
| Adduct | m/z (Predicted) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 214.97 (calculated) | ~130 (estimated) |
| [M+Na]+ | 236.95 (calculated) | ~143 (estimated) |
| [M+NH4]+ | 231.99 (calculated) | ~138 (estimated) |
| [M-H]- | 212.96 (calculated) | ~129 (estimated) |
These values are estimated based on data from structurally similar compounds and should be verified experimentally for 2,5-dichloro-4-(difluoromethoxy)pyridine.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structure elucidation and purity assessment. Key expected features in the 1H NMR spectrum include:
-
Aromatic proton signals from positions 3 and 6 of the pyridine ring
-
A characteristic signal for the single proton of the difluoromethoxy group, typically appearing as a triplet due to coupling with the two fluorine atoms
-
19F NMR would show signals from the two fluorine atoms of the difluoromethoxy group
Safe handling requires appropriate personal protective equipment, including gloves, eye protection, and respiratory protection when necessary. The compound should be stored in an inert atmosphere at 2-8°C to maintain stability .
Comparison with Structurally Related Compounds
2,5-Dichloro-4-(difluoromethoxy)pyridine shares structural similarities with several other halogenated pyridine derivatives, allowing for comparative analysis of properties and potential applications.
The differences in substituents between these related compounds influence their electronic properties, reactivity, and potential applications in medicinal chemistry and agrochemical development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume